molecular formula C17H26ClNO2 B4993348 1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride

1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride

Cat. No. B4993348
M. Wt: 311.8 g/mol
InChI Key: ZFISCPHVIYDNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. A-366 belongs to the family of arylacetamide derivatives, and its chemical structure is composed of a piperidine ring, an isopropoxy group, and an arylacetamide moiety.

Mechanism of Action

The exact mechanism of action of 1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is not yet fully understood. However, it has been proposed that this compound acts as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary target for many clinically used sedatives, anesthetics, and anticonvulsants. This compound has been found to potentiate the effects of GABA, which is the major inhibitory neurotransmitter in the central nervous system. This leads to an increase in the activity of the GABA-A receptor, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the duration of pentobarbital-induced sleep in mice, indicating its sedative properties. This compound has also been found to reduce the number and duration of seizures in animal models of epilepsy. Moreover, this compound has been found to reduce anxiety-like behavior in mice, indicating its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Moreover, this compound has good pharmacokinetic properties, which allow for easy administration and measurement of its effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the study of 1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride. One of the main directions is the development of new analogs with improved pharmacological properties. This can lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Finally, more research is needed to explore the potential side effects and toxicities of this compound, which can inform the development of safe and effective drugs.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various fields of research. Its high potency and selectivity for the GABA-A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Further research is needed to explore its exact mechanism of action, potential side effects, and toxicities, which can inform the development of safe and effective drugs.

Synthesis Methods

The synthesis of 1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride involves the condensation of 4-isopropoxybenzaldehyde and 3-(1-piperidinylmethyl)aniline in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux for several hours, and the resulting product is purified by recrystallization using a mixture of ethanol and water. The final product is obtained as a white crystalline powder, which is then converted to the hydrochloride salt for further use.

Scientific Research Applications

1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride has been found to have potential therapeutic applications in various fields of research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy. Moreover, this compound has been found to have potential as a drug lead for the development of new antipsychotic agents.

properties

IUPAC Name

1-[3-(piperidin-1-ylmethyl)-4-propan-2-yloxyphenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-13(2)20-17-8-7-15(14(3)19)11-16(17)12-18-9-5-4-6-10-18;/h7-8,11,13H,4-6,9-10,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISCPHVIYDNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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